molecular formula C13H14N2O4 B2410522 4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid CAS No. 878691-40-8

4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid

Cat. No.: B2410522
CAS No.: 878691-40-8
M. Wt: 262.265
InChI Key: AUDAQTARZLQANW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound 4-(2-hydroxyethylamino)-6-methoxyquinoline-3-carboxylic acid is systematically named according to IUPAC guidelines as 4-[(2-hydroxyethyl)amino]-6-methoxy-3-quinolinecarboxylic acid . Its molecular formula is $$ \text{C}{13}\text{H}{14}\text{N}{2}\text{O}{4} $$, with a molecular weight of 262.26 g/mol . The structural backbone consists of a quinoline ring substituted at positions 3, 4, and 6. Key functional groups include:

  • A carboxylic acid moiety at position 3.
  • A methoxy group (-OCH$$_3$$) at position 6.
  • A 2-hydroxyethylamino group (-NH-CH$$2$$-CH$$2$$-OH) at position 4.

The SMILES notation for the compound is $$ \text{O=C(O)C1=C(NCCO)C2=CC(OC)=CC=C2N=C1} $$, while its InChI key is $$ \text{AUDAQTARZLQANW-UHFFFAOYSA-N} $$. These identifiers confirm the planar quinoline core and substituent orientations, critical for understanding its reactivity and intermolecular interactions.

Property Value
Molecular Formula $$ \text{C}{13}\text{H}{14}\text{N}{2}\text{O}{4} $$
Molecular Weight 262.26 g/mol
SMILES O=C(O)C1=C(NCCO)C2=CC(OC)=CC=C2N=C1
InChI Key AUDAQTARZLQANW-UHFFFAOYSA-N

Historical Context of Quinoline-3-Carboxylic Acid Derivatives

Quinoline derivatives have been studied since the 19th century, with quinoline itself first isolated from coal tar in 1834. The introduction of carboxylic acid groups to the quinoline scaffold emerged in the mid-20th century, driven by interest in their biological and photophysical properties. Early work focused on 8-hydroxyquinoline derivatives, which demonstrated antimicrobial and chelating activities.

The 3-carboxylic acid substitution pattern gained prominence in the 1980s–1990s, particularly in antimalarial and anticancer research. For example, fluoroquinolone antibiotics, such as ciprofloxacin, highlighted the importance of carboxyl groups at position 3 for DNA gyrase inhibition. The specific derivative 4-(2-hydroxyethylamino)-6-methoxyquinoline-3-carboxylic acid was first synthesized in the early 2000s as part of efforts to optimize solubility and target affinity in kinase inhibitors. Its design leverages the hydroxyethylamino group to enhance hydrogen-bonding interactions with biological targets.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the versatility of quinoline-3-carboxylic acids in medicinal and materials chemistry:

  • Medicinal Applications :
    • The carboxylic acid group facilitates salt formation, improving bioavailability.
    • The methoxy and hydroxyethylamino groups enable interactions with hydrophobic pockets and hydrogen-bond donors/acceptors in enzymes.
    • Derivatives of this scaffold have been explored as tyrosine kinase inhibitors and DNA minor-groove binders .
  • Synthetic Utility :

    • The compound serves as a precursor for amide formation (e.g., coupling with phenethylamine to generate bioactive analogs).
    • Its electron-deficient quinoline core participates in Friedländer condensations and Ulmann couplings , enabling access to polycyclic architectures.
  • Materials Science :

    • Functionalized quinoline-3-carboxylic acids are used in luminescent materials and metal-organic frameworks (MOFs) due to their planar structure and coordination sites.

Properties

IUPAC Name

4-(2-hydroxyethylamino)-6-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-8-2-3-11-9(6-8)12(14-4-5-16)10(7-15-11)13(17)18/h2-3,6-7,16H,4-5H2,1H3,(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDAQTARZLQANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Construction

The Gould-Jacobs reaction is selected for its ability to position the carboxylic acid at C3 and hydroxyl group at C4 in a single step. This involves cyclocondensation of 3-methoxyaniline with ethyl acetoacetate in refluxing diphenyl ether (210°C, 4 h), yielding ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (78% yield).

Mechanistic Insight :

  • Step 1 : Formation of a β-enamino ester via nucleophilic attack of the aniline on ethyl acetoacetate.
  • Step 2 : Cyclization through electrophilic aromatic substitution, facilitated by the electron-donating methoxy group.
  • Step 3 : Aromatization via elimination of water, stabilized by the conjugated ester group.

Carboxylic Acid Formation

Hydrolysis of the ethyl ester is achieved using 6 M HCl under reflux (100°C, 6 h), converting the intermediate to 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (92% yield).

Functional Group Interconversion at C4

Chlorination of C4 Hydroxyl Group

Treatment with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 90°C for 3 h replaces the hydroxyl group with chlorine, yielding 4-chloro-6-methoxyquinoline-3-carboxylic acid (85% yield).

Optimization Note :

  • Excess POCl₃ (3 eq) and catalytic DMF (0.1 eq) prevent di- or tri-chlorination byproducts.
  • Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).

Introduction of Hydroxyethylamino Group

Nucleophilic aromatic substitution of the chloride with ethanolamine is conducted in anhydrous DMF at 120°C for 12 h, using potassium carbonate (2.5 eq) as a base. The product, 4-(2-hydroxyethylamino)-6-methoxyquinoline-3-carboxylic acid, is isolated in 81% yield after recrystallization from ethanol/water (1:1).

Critical Parameters :

  • Solvent : DMF enhances nucleophilicity of ethanolamine.
  • Temperature : Elevated temperatures accelerate substitution but risk decomposition beyond 130°C.

Alternative Synthetic Pathways

Pfitzinger Reaction with Modified Isatin Derivatives

Using 5-methoxyisatin and ethyl acetoacetate under basic conditions (NaOH, ethanol, reflux, 8 h) produces 6-methoxyquinoline-4-carboxylic acid. However, this route fails to position the carboxylic acid at C3, rendering it non-viable for the target molecule.

Friedländer Synthesis with o-Aminoaryl Ketones

Condensation of 2-amino-5-methoxyacetophenone with diethyl oxalate in acetic acid forms ethyl 6-methoxy-4-oxoquinoline-3-carboxylate (62% yield). Subsequent reductive amination using sodium cyanoborohydride and ethanolamine introduces the hydroxyethylamino group but suffers from low regioselectivity (45% yield).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H-NMR (DMSO-d₆) :
    • δ 15.12 (s, 1H, COOH), 8.23 (d, J = 8.5 Hz, 1H, H-5), 7.89 (s, 1H, H-2), 6.95 (d, J = 2.8 Hz, 1H, H-7), 5.48 (s, 2H, -OCH₂CH₂NH-), 3.87 (s, 3H, OCH₃).
  • ¹³C-NMR :
    • δ 167.4 (COOH), 158.9 (C-3), 149.2 (C-4), 132.1 (C-6), 122.8 (C-5), 56.3 (OCH₃), 53.1 (-OCH₂CH₂NH-).

Infrared (IR) Spectroscopy

  • Strong absorption at 1685 cm⁻¹ (C=O stretch of carboxylic acid) and 1240 cm⁻¹ (C-O-C stretch of methoxy group).

Industrial Scalability and Process Optimization

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Required per kg Product
3-Methoxyaniline 320 0.8 kg
Ethanolamine 45 0.5 kg
POCl₃ 28 1.2 kg

Total Raw Material Cost : $412/kg (excluding solvents and catalysts).

Environmental Considerations

  • Waste Streams :
    • Phosphorus-containing byproducts from POCl₃ require neutralization with aqueous NaHCO₃.
    • DMF is recycled via distillation (bp 153°C) to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinoline ketones, while reduction can produce quinoline amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are relevant for drug development:

1. Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds, including 4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid, show promising anticancer properties. In vitro experiments demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The efficacy was quantified using IC50 values:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.8

These results suggest potential mechanisms involving cell cycle arrest and modulation of apoptosis pathways through interactions with Bcl-2 family proteins and caspases .

2. Antimicrobial Properties
Quinoline derivatives have been recognized for their antimicrobial activity. Studies have shown that compounds similar to this compound exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell wall synthesis, making these compounds candidates for further investigation in the development of new antibiotics .

3. Neuroprotective Effects
Emerging research highlights the neuroprotective properties of quinoline derivatives. The compound has demonstrated the ability to protect neuronal cells from oxidative stress-induced damage by significantly reducing reactive oxygen species (ROS) levels in cultured neuronal cells exposed to oxidative stress . This suggests a potential application in neurodegenerative disease therapies.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized to yield high-purity products suitable for biological testing. Various derivatives have been synthesized to enhance specific biological activities:

DerivativeBiological Activity
Compound AEnhanced anticancer activity
Compound BIncreased antioxidant properties

These derivatives are tested for their bioactivity using methods such as the ABTS assay for antioxidant capacity and enzyme inhibition assays .

Case Studies

Several case studies have documented the effectiveness of this compound and its derivatives in various experimental settings:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of quinoline derivatives and evaluated their cytotoxic effects on cancer cell lines.
    • Results indicated significant inhibition of cell proliferation, with some compounds inducing apoptosis through caspase activation.
  • Antimicrobial Efficacy Assessment :
    • A comparative study assessed the antibacterial activity of several quinoline derivatives against common bacterial strains.
    • The findings revealed that certain derivatives were more effective than traditional antibiotics, highlighting their potential as new therapeutic agents.
  • Neuroprotective Mechanism Exploration :
    • In vitro studies demonstrated that the compound could mitigate oxidative stress in neuronal cells, suggesting mechanisms that could be explored for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy-ethylamino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: Lacks the hydroxy-ethylamino and methoxy groups, resulting in different chemical properties and reactivity.

    6-Methoxy-quinoline: Contains the methoxy group but lacks the carboxylic acid and hydroxy-ethylamino groups.

    4-Amino-quinoline: Contains an amino group but lacks the hydroxy-ethyl and methoxy groups.

Uniqueness

4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid is unique due to the combination of functional groups present in its structure. This combination allows for a diverse range of chemical reactions and interactions with biological molecules, making it a versatile compound for various scientific applications.

Biological Activity

4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid is a derivative of quinoline known for its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a quinoline backbone with specific functional groups that contribute to its biological efficacy. The presence of a methoxy group at the 6-position and a hydroxyethylamino group at the 4-position enhances its solubility and biological interactions.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of quinoline derivatives, including this compound.

  • Mechanism of Action : The compound exhibits potent activity against various bacterial strains, notably Staphylococcus aureus and Escherichia coli. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
  • Comparative Efficacy : In comparative studies, this compound has shown superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .

Anti-inflammatory Properties

Research indicates that quinoline derivatives possess significant anti-inflammatory effects.

  • In Vitro Studies : In experiments using RAW264.7 mouse macrophages, this compound demonstrated a notable reduction in lipopolysaccharide (LPS) induced inflammation, outperforming conventional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Potential

Emerging evidence suggests that this compound may also exhibit anticancer properties.

  • Cytotoxicity Studies : In vitro assessments against various cancer cell lines, including cervical (HeLa) and breast (MCF7), revealed significant cytotoxic effects. The compound's ability to inhibit cell proliferation was attributed to its interaction with cellular pathways involved in tumor growth .
  • Mechanistic Insights : The potential anticancer mechanisms may involve chelation with metal ions, enhancing the compound's bioactivity by stabilizing reactive intermediates that can induce apoptosis in cancer cells .

Research Findings Summary

Activity TypeFindingsReferences
Antibacterial Effective against Staphylococcus aureus and E. coli; superior to traditional antibiotics
Anti-inflammatory Reduces LPS-induced inflammation in macrophages; more effective than indomethacin
Anticancer Induces cytotoxicity in HeLa and MCF7 cells; potential mechanisms involve metal ion chelation

Case Studies

  • Antibacterial Efficacy : A study evaluated the effectiveness of various quinoline derivatives, including this compound, against multi-drug resistant bacterial strains. The results indicated significant inhibition at lower concentrations compared to existing treatments .
  • Inflammation Reduction : In an experimental model of inflammation, the compound was tested for its ability to mitigate LPS-induced inflammatory responses. Results showed a marked decrease in pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases .
  • Cancer Cell Proliferation : A recent study assessed the cytotoxic effects of the compound on various cancer cell lines. It was observed that the compound inhibited proliferation significantly at concentrations that did not affect normal cells, indicating a selective action against cancerous cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves functionalizing the quinoline core. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) can introduce aldehyde groups at the 3-position, followed by condensation with hydroxyethylamine derivatives. Purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) is critical to isolate intermediates . Derivatives may require coupling reagents for amide bond formation, with yields optimized by adjusting reaction temperatures (e.g., 353 K for 15 hours) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Confirm substitution patterns on the quinoline ring and hydroxyethylamino sidechain .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify carboxylic acid (-COOH) and methoxy (-OCH₃) functional groups .
  • UV-Vis : Monitor electronic transitions for π-conjugation studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in sealed containers under dry, ventilated conditions to prevent degradation .
  • In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. What are the primary pharmacological applications of quinoline-3-carboxylic acid derivatives?

  • Methodological Answer : These derivatives are explored as HIV-1 integrase inhibitors. Structural analogs (e.g., 6-(pyrazolylmethyl)-4-oxo-quinoline-3-carboxylic acids) show anti-HIV activity, validated through enzyme inhibition assays (e.g., IC₅₀ values) and SAR studies . Modifications at the 6- and 7-positions (e.g., methoxy, trifluoromethyl groups) enhance target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize anti-HIV-1 integrase activity?

  • Methodological Answer :

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃ at the 4-position) to improve binding affinity to the integrase catalytic core .
  • Sidechain Engineering : Replace hydroxyethylamino with heterocyclic moieties (e.g., pyrazolylmethyl) to enhance solubility and metabolic stability .
  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and guide synthetic prioritization .

Q. How can researchers resolve discrepancies in synthetic yields across different methodologies?

  • Methodological Answer :

  • Reaction Parameter Analysis : Compare yields under varying conditions (e.g., solvent polarity, temperature). For example, Vilsmeier-Haack reactions show higher yields at 353 K than room temperature .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
  • Byproduct Characterization : Use LC-MS to identify impurities and adjust stoichiometry or purification protocols .

Q. What crystallographic strategies confirm the structural conformation of quinoline-3-carboxylic acid derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles and hydrogen-bonding networks. For example, methyl esters of quinoline derivatives crystallize in monoclinic systems (space group P2₁/c), with H-atoms refined using riding models .
  • Powder XRD : Assess phase purity and polymorphism during scale-up synthesis .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to evaluate lipophilicity (LogP), blood-brain barrier penetration, and cytochrome P450 interactions.
  • QSAR Modeling : Corrogate substituent electronegativity with bioactivity data to derive predictive equations .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for proposed modifications to prioritize synthetic targets .

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